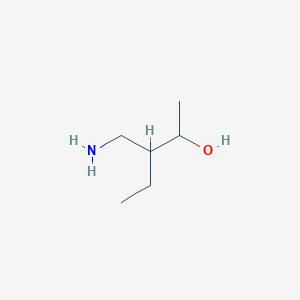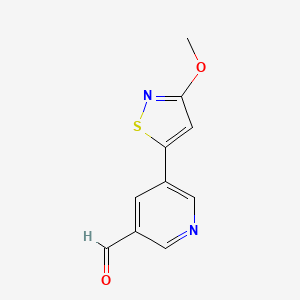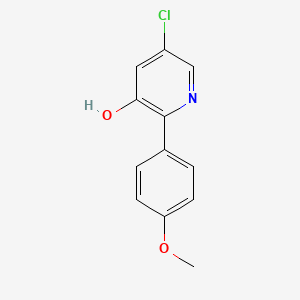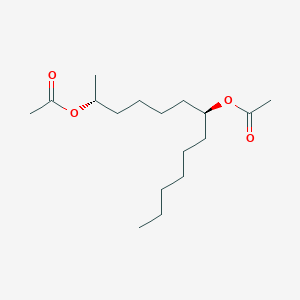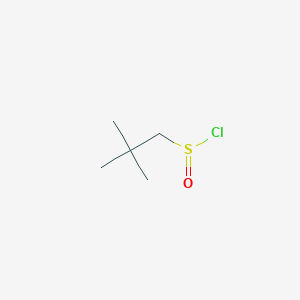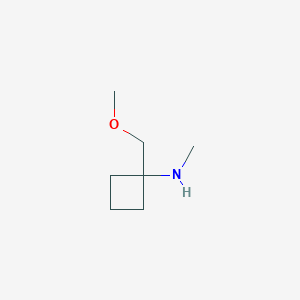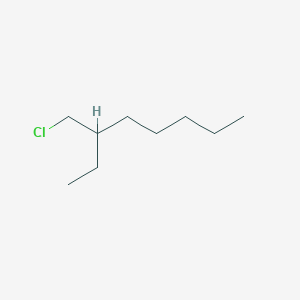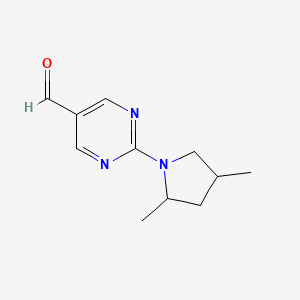
(1R)-1-(4-tert-butylphenyl)-2-chloroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chlorine atom, and a hydroxyl group on an ethan-1-ol backbone. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenylacetic acid.
Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reduction: The acyl chloride is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Chlorination of Alcohol: The resulting alcohol is chlorinated using reagents like thionyl chloride (SOCl₂) to obtain (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol.
Industrial Production Methods
Industrial production of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: These systems ensure efficient mixing and reaction control.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of (1R)-1-(4-tert-butylphenyl)-2-chloroethanone.
Reduction: Formation of (1R)-1-(4-tert-butylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The molecular pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(1R)-1-(4-tert-butylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of a chlorine atom.
(1R)-1-(4-tert-butylphenyl)ethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
(1R)-1-(4-tert-butylphenyl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon chain, providing distinct reactivity and potential for diverse chemical transformations.
属性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC 名称 |
(1R)-1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
InChI 键 |
VWLIAPTVFUEUKK-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCl)O |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13177887.png)
